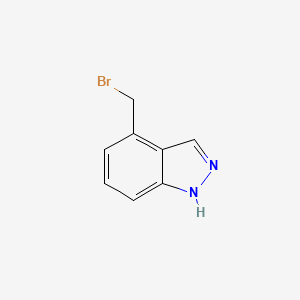

4-(Bromomethyl)-1H-indazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORQNQLPVDFTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-1H-indazole, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are grounded in established chemical principles and offer practical insights for successful laboratory execution.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic the indole nucleus and participate in crucial biological interactions. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the indazole-4-yl-methyl moiety into larger molecules. The bromo-methyl group acts as a reactive handle for nucleophilic substitution reactions, allowing for the facile construction of diverse molecular architectures. This makes it a valuable precursor for the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active compounds.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process, starting from readily available precursors. This strategy encompasses the synthesis of the key intermediate, 4-methyl-1H-indazole, followed by a selective free-radical bromination of the methyl group.

Caption: Mechanism of 4-Methyl-1H-indazole synthesis.

Experimental Protocol: Synthesis of 4-Methyl-1H-indazole

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| o-Toluidine | 107.15 g/mol | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 1.1 |

| Glacial Acetic Acid | 60.05 g/mol | Solvent |

| Water | 18.02 g/mol | For workup |

| Saturated Sodium Bicarbonate Solution | - | For neutralization |

| Ethyl Acetate | 88.11 g/mol | For extraction |

| Anhydrous Sodium Sulfate | 142.04 g/mol | For drying |

Procedure:

-

In a well-ventilated fume hood, dissolve o-toluidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution of o-toluidine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methyl-1H-indazole.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-methyl-1H-indazole.

Part 2: Selective Bromination of 4-Methyl-1H-indazole

The key transformation to obtain this compound is the selective bromination of the methyl group at the 4-position. This is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.

Reaction Mechanism: Wohl-Ziegler Bromination

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methyl-1H-indazole to generate a benzylic radical. This benzylic radical is stabilized by resonance with the indazole ring. The benzylic radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

Introduction: The Dual-Reactivity of a Versatile Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties and Stability of 4-(Bromomethyl)-1H-indazole

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive benzylic bromide appended to the 4-position of an indazole scaffold, makes it a potent and versatile bifunctional building block. The indazole nucleus itself is a privileged structure, found in numerous FDA-approved drugs and clinical candidates, prized for its ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.[1][2] The addition of the bromomethyl group provides a highly reactive electrophilic center, enabling the strategic introduction of the indazole moiety into larger, more complex molecules through nucleophilic substitution reactions.

However, the very features that make this compound a valuable synthetic tool also present unique challenges regarding its stability and handling. The presence of a nucleophilic N-H group on the indazole ring in close proximity to the electrophilic bromomethyl functionality predisposes the molecule to self-reaction. This guide provides an in-depth analysis of the chemical properties, stability, synthesis, and reactivity of this compound, offering field-proven insights and protocols for its effective use in a research setting.

Section 1: Physicochemical and Spectroscopic Properties

As a reactive intermediate, this compound is not widely available commercially, and extensive, publicly documented characterization data is scarce. The properties are therefore presented based on theoretical calculations and analogy to structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Calculated/Predicted) | 4-Methyl-1H-indazole (Precursor) | 4-Bromo-1H-indazole (Related Isomer) |

| Molecular Formula | C₈H₇BrN₂ | C₈H₈N₂ | C₇H₅BrN₂ |

| Molecular Weight | 211.06 g/mol | 132.16 g/mol | 197.03 g/mol [3][4] |

| CAS Number | Not assigned | 2051-96-9 | 186407-74-9[3][4] |

| Appearance | Predicted to be an off-white to yellow solid | Off-white to yellow solid | Off-white to pale red solid[5][6] |

| Melting Point | Not available; likely unstable upon heating | 114-117 °C | 160-169 °C[3][5] |

| Boiling Point | Not available; likely decomposes | Not available | 333.8±15.0 °C (Predicted)[7] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, THF, Acetone) | Soluble in organic solvents | Soluble in organic solvents |

| pKa | ~14-15 (Indazole N-H, estimated) | ~14.5 (Indazole N-H) | ~13.5 (Indazole N-H, estimated) |

Section 2: Chemical Stability, Degradation, and Storage

The paramount consideration when working with this compound is its inherent instability. The molecule contains both a nucleophilic site (the indazole N-H) and a potent electrophilic site (the benzylic bromide). This duality makes it highly susceptible to intermolecular N-alkylation, leading to oligomerization or polymerization.

A close structural analog, 5-(bromomethyl)-1H-indazole, has been reported to be unstable, with the recommendation that its isolation as a hydrobromide salt is critical to suppress polymerization.[8] The acidic salt protonates the indazole ring system, effectively deactivating its nucleophilicity and preventing the self-reaction cascade. It is a logical and critical inference that this compound exhibits similar instability.

Key Stability Considerations:

-

Thermal Stability : The compound is expected to be thermally labile. Heating, both in solid form and in solution, will likely accelerate the rate of self-alkylation and decomposition. Distillation is not a viable purification method.

-

Hydrolytic Stability : The benzylic bromide is susceptible to hydrolysis, particularly under neutral to basic aqueous conditions, which would yield the corresponding 4-(hydroxymethyl)-1H-indazole.

-

Recommended Storage : Based on best practices for reactive alkylating agents and related indazoles, this compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C or colder).[3][7][9] It should be rigorously protected from moisture and light. For enhanced stability, it should be generated and used immediately in situ or isolated as its hydrobromide salt.

Caption: Proposed degradation pathways for this compound.

Section 3: Synthesis of this compound

A robust and logical synthetic route to this compound is the free-radical bromination of the benzylic position of 4-methyl-1H-indazole. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which provides a low, steady concentration of bromine radicals, minimizing side reactions.[10][11] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, which is often conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux or photochemical conditions.

Caption: Proposed synthesis via benzylic bromination.

Experimental Protocol: Synthesis via Benzylic Bromination

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist with appropriate risk assessments.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1H-indazole (1.0 eq.).

-

Reagent Addition : Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Reaction Conditions : Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

-

Purification & Stabilization : Due to its instability, purification by column chromatography should be performed rapidly on silica gel using a non-polar eluent system. For long-term storage, the resulting product should be immediately converted to its hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HBr gas through the solution or adding a solution of HBr in a non-polar solvent.

Section 4: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its ability to act as an alkylating agent. The primary reaction is nucleophilic substitution (Sₙ2) at the benzylic carbon. However, the unprotected N-H of the indazole ring is also nucleophilic and can be alkylated, leading to a mixture of N1 and N2 substituted products.[12][13][14] This competing reactivity is a critical consideration in synthetic design.

To achieve selective reaction at the bromomethyl group, the indazole nitrogen must first be protected. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), or tetrahydropyran (THP).[15]

Caption: General experimental workflow for selective C-alkylation.

-

N-Protection : Protect the N-H of this compound using a standard procedure (e.g., reacting with Boc-anhydride in the presence of DMAP and a base like triethylamine in THF). Isolate the N-Boc protected intermediate.

-

Reaction Setup : In a dry flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

-

Reagent Addition : Add the amine nucleophile (R-NH₂, 1.1 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Deprotection : Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. If desired, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purification : Purify the final product by silica gel column chromatography or recrystallization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a hazard assessment must be conducted by analogy to its constituent parts: the indazole ring and the benzylic bromide functional group.

-

Indazole Hazards : Substituted bromoindazoles are often classified as harmful or toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [3][5][16][17]* Benzylic Bromide Hazards : This class of compounds are potent lachrymators (tear-inducing) and are known alkylating agents, meaning they can react with biological nucleophiles and should be considered potentially mutagenic.

Consolidated Hazard Profile:

-

Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin. [18]* Irritation/Corrosion : Causes serious eye irritation and skin irritation. Is a potent lachrymator.

-

Sensitization : May cause respiratory irritation.

-

Long-Term Effects : As an alkylating agent, it should be handled as a potential mutagen.

Recommended Handling Procedures:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check for breakthrough times), and chemical safety goggles.

-

Avoid generating dust.

-

Have appropriate spill-cleanup materials readily available.

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

-

PubChem. 4-bromo-7-methoxy-1-methyl-1H-indazole. [Link]

-

PubChem. 4-bromo-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

ARKIVOC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

-

Repository of UKIM. BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. [Link]

-

Chad's Prep. Benzylic Bromination with NBS. [Link]

-

MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

-

Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 5. fishersci.de [fishersci.de]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemimpex.com [chemimpex.com]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 13. d-nb.info [d-nb.info]

- 14. research.ucc.ie [research.ucc.ie]

- 15. researchgate.net [researchgate.net]

- 16. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. synzeal.com [synzeal.com]

Spectroscopic Fingerprinting of 4-(Bromomethyl)-1H-indazole: A Technical Guide for Researchers

In the landscape of modern drug discovery and development, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this bicyclic heterocycle is paramount for modulating its pharmacological activity. Among the myriad of possible derivatives, 4-(Bromomethyl)-1H-indazole emerges as a key synthetic intermediate, a versatile building block for the elaboration of more complex molecular architectures. Its utility, however, is intrinsically linked to the unambiguous confirmation of its structure, a task that falls to the domain of spectroscopic analysis.

This technical guide provides an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from closely related structural analogs to present a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important synthetic intermediate.

The Logic of Spectroscopic Prediction

The interpretation of spectroscopic data is a deductive science. By understanding how the electronic environment of atomic nuclei and the vibrational modes of chemical bonds are influenced by molecular structure, we can predict the spectral features of a novel compound. Our predictive analysis for this compound is built upon a logical framework that triangulates data from three key structural components: the parent 1H-indazole ring, the effect of a substituent at the 4-position, and the characteristic signals of a bromomethyl group.

Caption: Predictive framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and electronic environment of the atoms within a molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic protons of the indazole ring, the methylene protons of the bromomethyl group, and the N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.2 | Broad Singlet | 1H | N1-H | The N-H proton of indazoles is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~8.2 | Singlet | 1H | H-3 | The H-3 proton is adjacent to the pyrazole nitrogen and is expected to be a singlet with no vicinal proton coupling. |

| ~7.6 | Doublet | 1H | H-7 | This proton is part of the benzenoid ring and is expected to be a doublet due to coupling with H-6. |

| ~7.4 | Triplet | 1H | H-6 | This proton will appear as a triplet due to coupling with both H-5 and H-7. |

| ~7.2 | Doublet | 1H | H-5 | This proton is expected to be a doublet due to coupling with H-6. |

| ~4.8 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a sharp singlet. |

Causality Behind the Predictions:

-

Indazole Ring Protons: The chemical shifts of the aromatic protons are predicted based on the known spectrum of 1H-indazole and the expected electronic effects of the bromomethyl substituent. The electron-withdrawing nature of the CH₂Br group will likely cause a slight downfield shift for the protons on the benzene ring compared to 4-methyl-1H-indazole.

-

Bromomethyl Protons: The chemical shift of the methylene protons is predicted by comparison to benzyl bromide, which shows a singlet for the -CH₂Br protons around 4.5 ppm in CDCl₃. The slightly more electron-rich environment of the indazole ring compared to a simple benzene ring may cause a minor deviation.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~140 | C-7a | Quaternary carbon at the ring junction, typically downfield. |

| ~135 | C-3 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen. |

| ~128 | C-3a | Quaternary carbon at the other ring junction. |

| ~127 | C-6 | Aromatic methine carbon. |

| ~122 | C-5 | Aromatic methine carbon. |

| ~120 | C-4 | Carbon bearing the bromomethyl group; its shift is influenced by the substituent. |

| ~110 | C-7 | Aromatic methine carbon. |

| ~33 | -CH₂Br | The carbon of the bromomethyl group is shifted downfield due to the attached bromine. The chemical shift of the benzylic carbon in benzyl bromide is around 33 ppm.[1] |

Expertise in Interpretation:

The assignment of the quaternary carbons (C-3a and C-7a) can be confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and nearby protons.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3150-3000 | Medium | N-H Stretch | 1H-Indazole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | C-N Stretch | Indazole Ring |

| 600-500 | Strong | C-Br Stretch | Bromomethyl Group |

Trustworthiness of the Data:

The predicted IR absorption bands are based on well-established correlation tables and comparison with the spectra of related compounds. The N-H stretching frequency in 1H-indazole is a characteristic broad band.[2] The C-Br stretching vibration of benzyl bromide is typically observed in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 210 and 212.

-

Major Fragmentation Pathway: The most significant fragmentation is anticipated to be the loss of the bromine atom to form a stable indazol-4-ylmethyl cation.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Authoritative Grounding:

The fragmentation pattern of benzyl bromide is well-documented, with the base peak corresponding to the loss of the bromine radical to form the tropylium cation (m/z 91).[3] A similar cleavage of the C-Br bond is expected to be the dominant fragmentation pathway for this compound, leading to a fragment with an m/z of approximately 131.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the characterization of this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to avoid exchange of the N-H proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.

-

Ensure proper tuning and shimming of the spectrometer to achieve optimal resolution.

-

-

Data Processing:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Assign all proton and carbon signals with the aid of the 2D NMR data.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (High-Resolution - HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

Caption: Self-validating workflow for the characterization of this compound.

Conclusion

The structural characterization of this compound is a critical step in its utilization as a synthetic building block. While direct experimental data may be sparse, a robust predictive analysis based on the foundational principles of spectroscopy and comparative data from structural analogs provides a reliable roadmap for its identification. By following the detailed protocols outlined in this guide, researchers can confidently confirm the structure of this valuable intermediate, ensuring the integrity of their synthetic endeavors and accelerating the pace of drug discovery.

References

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]

-

Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Indole, 4-methyl-. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, (bromomethyl)-. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

-

Wiley-VCH. (2007). Supporting Information for [Title of a relevant article]. While a specific article title is not available, this source provides general procedures for acquiring and reporting spectroscopic data. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-indazole hydrochloride. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-1H-indazole, a valuable but not widely commercialized heterocyclic building block. While a dedicated CAS number for this specific compound is not cataloged, its synthesis is readily achievable from its hydroxyl precursor. This guide will detail its physicochemical properties, a robust synthetic protocol, its chemical reactivity, and its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Indazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The functionalization of the indazole core allows for the fine-tuning of its pharmacological profile, making it a versatile starting point for the design of novel therapeutics. This compound, with its reactive bromomethyl group, serves as a key intermediate for introducing the indazole moiety into larger, more complex molecules.

Physicochemical Properties

As this compound is not a standard commercial product, its experimental data is limited. However, we can infer its properties from its immediate precursor, 4-(Hydroxymethyl)-1H-indazole, and through computational predictions.

| Property | 4-(Hydroxymethyl)-1H-indazole | This compound (Calculated) |

| CAS Number | 709608-85-5[1] | Not Available |

| Molecular Formula | C₈H₈N₂O | C₈H₇BrN₂ |

| Molecular Weight | 148.16 g/mol | 211.06 g/mol |

| Appearance | Solid | Predicted to be a solid |

| Solubility | Soluble in polar organic solvents | Predicted to be soluble in polar aprotic solvents |

| Melting Point | Not reported | Predicted to be higher than precursor |

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the bromination of its readily available precursor, 4-(Hydroxymethyl)-1H-indazole. This reaction is a standard conversion of a benzylic alcohol to a benzylic bromide.

Sources

Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable drug candidate is paved with numerous physicochemical challenges. Among these, solubility stands as a critical gatekeeper, dictating the feasibility of synthesis, purification, formulation, and ultimately, bioavailability. This compound is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents, particularly in oncology. Its unique structure, featuring a reactive bromomethyl group appended to the indazole core, allows for diverse chemical modifications. However, this same reactivity and structural complexity can present challenges in handling and reaction setup, making a thorough understanding of its solubility profile not just beneficial, but essential.

This technical guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, field-proven protocol for its empirical determination, and offer insights into the practical application of this knowledge.

Physicochemical Profile and Predicted Solubility of this compound

A compound's solubility is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of this compound, we can predict its behavior in various organic solvents.

The this compound molecule can be deconstructed into two key regions influencing its solubility:

-

The Indazole Core: This bicyclic aromatic system, containing two nitrogen atoms, is capable of hydrogen bonding (both as a donor and acceptor) and exhibits a degree of polarity. The aromatic nature also allows for π-π stacking interactions.

-

The Bromomethyl Group (-CH₂Br): This substituent introduces a degree of polarity due to the electronegativity of the bromine atom. However, the overall contribution to polarity is moderate, and the group also adds to the molecule's size and non-polar surface area.

Based on the principle of "like dissolves like," we can make the following predictions:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], and Acetonitrile (ACN). These solvents can effectively solvate the polar indazole ring without interfering with the hydrogen-bonding capabilities. The use of DMSO for dissolving similar indazole compounds is well-documented.[1]

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are likely to be effective due to their ability to interact with the polarizable bromine atom and the aromatic system.

-

-

Moderate Solubility Predicted in:

-

Alcohols: Methanol and Ethanol should be reasonably good solvents, capable of hydrogen bonding with the indazole core. However, the non-polar character of the bromomethyl group might limit very high solubility.

-

Ethers: Tetrahydrofuran (THF) and Dioxane are expected to be moderate solvents. Their ether oxygens can act as hydrogen bond acceptors for the N-H of the indazole.

-

Esters: Ethyl acetate is predicted to be a moderately effective solvent.[2][3]

-

-

Low Solubility Predicted in:

-

Non-polar Hydrocarbons: Hexanes and Cyclohexane are unlikely to be good solvents due to the overall polarity of the this compound molecule.[3]

-

These predictions provide a starting point for solvent selection but must be confirmed by empirical testing.

Experimental Determination of Solubility: A Validated Protocol

For a definitive understanding of a compound's solubility, experimental determination is non-negotiable. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility, particularly for compounds with low to moderate solubility.[4][5][6]

Rationale for the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. This method is favored for its simplicity, accuracy, and its ability to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's solubility in a given solvent at a specific temperature.[4][5][7]

Step-by-Step Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[5][6] A preliminary experiment can be conducted to determine the time to equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of this compound in the original solvent. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for experimental solubility determination using the shake-flask method.

Tabulated Solubility Data (Hypothetical)

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethylformamide (DMF) | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | |

| Acetonitrile (ACN) | High | To be determined | |

| Chlorinated | Dichloromethane (DCM) | High | To be determined |

| Alcohols | Methanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined | |

| Ethers | Tetrahydrofuran (THF) | Moderate | To be determined |

| Esters | Ethyl Acetate | Moderate | To be determined |

| Non-polar | Hexanes | Low | To be determined |

Molecular Interactions and Solubility: A Deeper Look

The solubility of this compound in a particular solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Key molecular interactions influencing the solubility of this compound.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

-

In polar protic solvents like methanol, the primary solute-solvent interactions will be hydrogen bonding between the solvent's hydroxyl group and the indazole's nitrogen atoms.

-

In polar aprotic solvents like DMSO, strong dipole-dipole interactions and hydrogen bond acceptance by the sulfoxide oxygen will be dominant.

-

In chlorinated solvents like DCM, dipole-dipole interactions with the bromomethyl group and dispersion forces with the aromatic ring will facilitate solvation.

-

In non-polar solvents like hexanes, the weak van der Waals forces are insufficient to overcome the stronger intermolecular forces within the solid this compound, leading to poor solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related compounds such as 4-Bromo-1H-indazole provides crucial safety guidance.[8][9]

-

Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some related compounds are stored at 2-8°C.

Conclusion: A Practical Guide for the Bench Scientist

The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug discovery. While a comprehensive public database of its solubility in various organic solvents is not yet established, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to determine this vital information. By combining predictive analysis based on molecular structure with rigorous experimental validation, scientists can confidently select appropriate solvent systems for reactions, purifications, and formulations, thereby accelerating their research and development efforts.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.

-

Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Retrieved from [Link]

-

4-bromo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. fishersci.de [fishersci.de]

- 9. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 4-(Bromomethyl)-1H-indazole

Introduction: Navigating the Chemistry of a Potent Intermediate

4-(Bromomethyl)-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its utility in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncological and neurological research, makes it a valuable tool in modern drug discovery.[1] However, its chemical reactivity, driven by the bromomethyl group, also necessitates a thorough understanding of its potential hazards.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on handling this compound safely. The protocols and insights herein are grounded in the principles of causality—explaining why a precaution is necessary—to foster a proactive safety culture in the laboratory.

Section 1: Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound and its structural analogs are classified as hazardous substances. The primary risks are associated with its irritant properties and acute toxicity if improperly handled.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

GHS Classification Summary

The compound is consistently classified with the following hazards across various suppliers.[2][3][4][5]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Primary Routes of Exposure and Health Effects

-

Ingestion: Due to its classification as "Toxic if swallowed" (H301), accidental ingestion is a primary concern.[3][4][5] Even small quantities can cause significant adverse health effects.

-

Skin Contact: The compound is a known skin irritant (H315).[4][6][7] Prolonged contact can lead to redness, inflammation, and discomfort. The brominated structure also raises concerns about potential absorption through the skin.

-

Eye Contact: Direct contact with the eyes will cause serious irritation (H319), characterized by pain, redness, and potential damage if not addressed immediately.[4][6][7][8]

-

Inhalation: As a solid powder, the primary inhalation risk comes from airborne dust.[9] It is classified as a respiratory tract irritant (H335), which can cause coughing, shortness of breath, and irritation of the nasal passages and throat.[4][6][8][10]

Section 2: Physicochemical Properties

A substance's physical and chemical properties dictate its behavior under various laboratory conditions and are crucial for designing safe storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [1][11] |

| Molecular Weight | ~211.06 g/mol | [1][11] |

| Appearance | Off-white to yellow or orange solid powder | [1][5][6] |

| Melting Point | 160 - 169 °C (320 - 336.2 °F) | [2][3][5][6] |

| Storage Temperature | 2-8°C, Refrigerated | [2][3][5] |

| Chemical Stability | Stable under recommended storage conditions. May be sensitive to moisture. | [6][12] |

Section 3: Core Safety Protocols: From Weighing to Waste

The following protocols represent a self-validating system for handling this compound. Each step is designed to mitigate the hazards identified in Section 1.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not PPE, but rather robust engineering controls.[13]

-

Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10][14] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general lab environment.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with safety showers and eyewash stations that are readily accessible and regularly tested.[9][14]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, protecting you from exposure when engineering controls cannot eliminate the risk entirely.[13][15] The selection of PPE must directly correspond to the identified hazards.

-

Eye and Face Protection: Standard safety glasses are insufficient. Because this compound causes serious eye irritation, tightly-fitting chemical safety goggles are mandatory.[9][16] For operations with a higher splash risk, such as transfers of solutions or cleanup of large spills, a full face shield worn over safety goggles is required.[13][16]

-

Hand Protection: Given the H315 "Causes skin irritation" classification, gloves are essential. Use chemical-resistant gloves such as nitrile rubber.[6] Avoid latex gloves, which offer poor chemical protection.[17] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.

-

Body Protection: A long-sleeved laboratory coat is the minimum requirement.[15] For larger quantities or tasks with a high risk of dust generation, consider a disposable Tyvek suit.[17] Gowns should have closed fronts and tight-fitting cuffs to prevent skin exposure.[13]

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is required.[9][16]

Safe Handling and Hygiene Workflow

Adherence to strict hygiene practices is critical to prevent accidental exposure and cross-contamination.[18][19]

Caption: Standard workflow for handling this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][20] The recommended storage temperature is refrigerated (2-8°C).[2][3][5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][12][20] Contact with these substances could lead to vigorous, exothermic reactions.

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Inhalation: Immediately move the affected person to fresh air.[6][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[6][9][20] If skin irritation persists, seek medical advice.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][20] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][14]

Emergency Response Workflow

Caption: Decision workflow for first aid response to exposure.

Section 5: Accidental Release and Disposal

Spill Cleanup Protocol

A spill of solid material must be managed carefully to prevent it from becoming airborne.

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood sash should be low).

-

Don PPE: Before approaching the spill, don all required PPE, including respiratory protection if necessary.[21]

-

Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from forming.[10]

-

Collection: Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste.[19][20] Avoid actions that generate dust.[9][18]

-

Decontamination: Clean the spill area thoroughly with a detergent and water solution.[22] Collect all cleaning materials for disposal as hazardous waste.

-

Disposal: Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.[5]

Waste Disposal

Chemical waste and empty containers must be handled as hazardous waste.

-

Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[5][8][20] Do not dispose of down the drain.

-

Empty Containers: Containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[23]

Section 6: Fire-Fighting Measures

While not highly flammable, the compound will burn and produces hazardous decomposition products in a fire.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][20]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6][19][20]

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[9][20][22]

References

- Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH.

- SAFETY DATA SHEET - 4-Bromo-1H-indazole. Fisher Scientific.

- 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

- SAFETY D

- 4-Bromo-5-methyl-1H-indazole - Safety D

- Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco.

- 4-Bromo-3-methyl-1H-indazole | 1159511-73-5. Sigma-Aldrich.

- 6-Bromo-1H-indazole - SAFETY D

- SAFETY D

- 4-Bromo-1H-indazole | 186407-74-9. BLD Pharm.

- 4-Bromo-1H-indazole 95 186407-74-9. Sigma-Aldrich.

- 5-(Bromomethyl)

- 5-Bromo-3-methyl-1H-indazole - Safety D

- SAFETY DATA SHEET - 4-bromoanisole. Sigma-Aldrich.

- UNIT 7: Personal Protective Equipment.

- 4-bromo-1H-indazole | C7H5BrN2. PubChem.

- 4-Bromo-6-methyl-1H-indazole. Chem-Impex.

- Safety Data Sheet - 4-Bromo-7-fluoro-5-methyl-1H-indazole. Fluorochem.

- SAFETY D

- SAFETY D

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).

- Personal Protective Equipment for Pesticide Applic

- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.

- Buy 4-Bromo-1H-indazole Industrial Grade.

- Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxyl

- 6-Bromo-4-methyl-1H-indazole | 885520-98-9. ChemScene.

- 6-Bromo-1-methyl-1H-indazole - SAFETY D

- 5-Bromo-1H-indazole - SAFETY D

- Hazardous Waste Disposal Guide. Dartmouth College.

- 4-Bromo-1H-indazole Product Description. ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 4. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.de [fishersci.de]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. pppmag.com [pppmag.com]

- 14. fishersci.com [fishersci.com]

- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 16. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 17. youtube.com [youtube.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. media.hiscoinc.com [media.hiscoinc.com]

- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Senior Application Scientist's Guide to Sourcing 4-(Bromomethyl)-1H-indazole for Research and Development

Abstract

4-(Bromomethyl)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its utility is primarily derived from the reactive bromomethyl group, which serves as an effective electrophilic handle for introducing the indazole scaffold. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on securing reliable, high-purity sources of this reagent. We will navigate the landscape of commercial suppliers, delve into the critical aspects of quality assessment, and provide actionable protocols for handling and storage to ensure experimental success and safety.

Introduction: The Strategic Importance of this compound

The indazole core is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of compounds investigated for their therapeutic potential, particularly in oncology. The strategic placement of a bromomethyl group at the 4-position transforms the otherwise stable indazole ring into a versatile intermediate. This functional group is a potent alkylating agent, enabling chemists to readily perform nucleophilic substitution reactions to construct carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to Structure-Activity Relationship (SAR) studies, where precise molecular modifications are essential for optimizing biological activity.

However, the same reactivity that makes this compound valuable also presents challenges in sourcing, handling, and storage. Ensuring the quality and stability of this compound is paramount, as impurities or degradation can lead to ambiguous experimental results, low yields, and potential safety hazards. This guide aims to equip the discerning scientist with the necessary knowledge to confidently source and utilize this critical reagent.

Commercial Availability and Supplier Landscape

This compound is available from a range of fine chemical suppliers that cater to the research and development sector. These vendors range from large, multinational corporations to smaller, specialized chemical synthesis labs. The choice of supplier often depends on a balance of purity requirements, scale, lead time, and cost.

Below is a comparative table of prominent suppliers offering this compound. It is crucial to note that availability and specifications are subject to change, and direct inquiry with the supplier for the latest Certificate of Analysis (CoA) is always the recommended best practice.

| Supplier | Typical Purity | Common Catalog No. Examples | Scale | Notes |

| Sigma-Aldrich (Merck) | ≥95% - 98% | Varies by region/brand | mg to multi-gram | Often provides comprehensive documentation like SDS and may have stock in various global locations.[1] |

| Fisher Scientific | ≥97% | Varies | mg to gram | Distributes for various manufacturers; important to check the original producer. Provides detailed SDS.[2] |

| BLD Pharm | ≥98% | 186407-74-9 (CAS) | Gram to Kilogram | Often competitive pricing for bulk quantities.[3] |

| MedChemExpress | ≥98% | HY-W018318 | mg to gram | Specializes in bioactive molecules; often provides biological activity data and solubility protocols.[4] |

| Fluorochem | ≥97% | Varies | Gram to bulk | A well-established supplier of intermediates for R&D.[5] |

| SAS Applied Research | Industrial to Pharmacy Grade (98-99%) | Varies | Bulk quantities | Indian-based trader that can source from various manufacturers.[6] |

This table is illustrative and not exhaustive. Researchers should conduct their own searches based on specific project needs.

Quality Assessment: Beyond the Label

A supplier's purity claim is a starting point, but a thorough evaluation of the Certificate of Analysis (CoA) and, if necessary, in-house verification are critical steps for ensuring reproducible science.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should provide:

-

Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The proton NMR should clearly show the characteristic peaks for the indazole core and the benzylic CH₂Br group.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard. Look for the percentage area of the main peak and the presence of any significant impurities.

-

Physical Properties: Appearance (typically an off-white to light brown solid) and melting point (e.g., 164-169 °C) are useful initial indicators of purity.[2]

Common Impurities and Their Implications

Given its synthesis and reactivity, potential impurities might include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomers: Bromination at other positions of the indazole ring.

-

Hydrolysis Product: 4-(Hydroxymethyl)-1H-indazole, formed by reaction with moisture.

-

Polymerization Products: Self-reaction can lead to oligomeric impurities.[7]

The presence of these impurities can interfere with subsequent reactions, making purification of the desired product more challenging.

Workflow for Supplier Selection and Quality Verification

The process of acquiring a reliable source of this compound can be systematized to minimize risk and ensure high-quality outcomes. The following workflow is recommended.

Caption: Workflow for sourcing and validating this compound.

Handling, Storage, and Safety Protocols

The reactivity of the bromomethyl group necessitates careful handling and storage to maintain the compound's integrity and ensure laboratory safety.

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]

-

Engineering Controls: Ensure adequate ventilation to minimize exposure to dust or vapors.[8]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[2]

Storage and Stability

Proper storage is crucial to prevent degradation.

-

Temperature: Store in a cool, dry place. Many suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[9]

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent hydrolysis from atmospheric moisture and potential oxidation.

-

Container: Keep the container tightly sealed.[6] Isolation as a hydrobromide salt can sometimes be used to suppress polymerization.[7]

Overview of Synthetic Utility

The primary utility of this compound is as an alkylating agent. It readily reacts with a wide range of nucleophiles, providing a straightforward method for attaching the indazole moiety to other molecules.

Caption: General reaction scheme for this compound.

This reaction is fundamental in building more complex molecules, such as kinase inhibitors, by linking the indazole "warhead" to other pharmacophoric fragments.

Conclusion

Sourcing this compound requires a diligent and systematic approach. By carefully selecting suppliers, rigorously evaluating product quality through documentation and in-house analysis, and adhering to strict handling and storage protocols, researchers can ensure the integrity of their starting material. This diligence is a critical, though often overlooked, component of successful and reproducible research in the fast-paced fields of drug discovery and materials science.

References

-

Thieme. Synthesis and Chemical Reactivity of 1H-Indazoles. Available from: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

SynZeal. Safety Data Sheet. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Available from: [Link]

Sources

- 1. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 2. fishersci.de [fishersci.de]

- 3. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. synzeal.com [synzeal.com]

- 9. 6-BroMoMethyl-1h-indazole hydrobroMide price,buy 6-BroMoMethyl-1h-indazole hydrobroMide - chemicalbook [chemicalbook.com]

A Comprehensive Guide to the Synthesis of 4-(Bromomethyl)-1H-indazole: Mechanism, Protocol, and Best Practices

Abstract: This technical guide provides a detailed exploration of the synthesis of 4-(Bromomethyl)-1H-indazole from 4-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1][2] This document offers an in-depth analysis of the underlying reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical aspects of the synthesis, tailored for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The functionalization of the indazole core allows for the fine-tuning of a compound's interaction with biological targets. This compound, in particular, is a highly valuable synthetic intermediate. The bromomethyl group serves as a versatile electrophilic handle, enabling chemists to introduce the indazole moiety into larger, more complex molecules through various nucleophilic substitution reactions. This makes it a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[3]

The transformation from the readily available 4-methyl-1H-indazole to the activated 4-(bromomethyl) derivative is a key step in many synthetic routes. This guide focuses on the most common and efficient method for this conversion: free-radical benzylic bromination.

Reaction Overview: The Wohl-Ziegler Bromination

The selective bromination of the methyl group at the C4 position of the indazole ring, without affecting the aromatic system, is achieved through a benzylic bromination reaction. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5][6]

The overall transformation is as follows:

The key advantage of using NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture.[7][8] This is crucial for promoting the desired radical substitution pathway at the benzylic position while suppressing potential side reactions, such as electrophilic addition to the aromatic ring, which would occur with higher concentrations of elemental bromine.[8]

The Core Mechanism: Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[9]

-

Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. This generates two radicals. These initiator radicals then react with trace amounts of HBr present to generate the key bromine radical (Br•).[4][7][10]

-

Propagation: This is a self-sustaining cycle where the product is formed, and the radical chain carrier is regenerated.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-methyl-1H-indazole. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting indazolyl-methyl radical.

-

The newly formed benzylic radical reacts with a molecule of NBS (or Br₂ generated from NBS and HBr) to yield the desired product, this compound, and a new bromine radical (Br•).[6][8] This new bromine radical can then participate in another cycle, thus propagating the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical.[9]

Below is a diagram illustrating the propagation steps of this free-radical mechanism.

Caption: Propagation cycle of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

4.1. Reagents and Equipment

-

4-methyl-1H-indazole

-

N-Bromosuccinimide (NBS), recrystallized if necessary to remove colored impurities.[4]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., carbon tetrachloride (CCl₄), acetonitrile, or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

4.2. Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1H-indazole (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile or ethyl acetate, to dissolve the starting material. Carbon tetrachloride is a traditional solvent but is often avoided due to toxicity.[4][7][10] The reaction must be kept anhydrous as water can hydrolyze NBS and the desired product.[4][11]

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.2 eq) and the radical initiator, AIBN (0.02-0.1 eq). Using a slight excess of NBS can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

-

Heating and Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by the heat or by irradiation with a lamp.[4]

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible. The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound is typically purified by silica gel column chromatography or recrystallization to yield the final product as a solid.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value/Description | Rationale |

| Starting Material | 4-methyl-1H-indazole | The precursor for the bromination reaction. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective benzylic radical bromination.[7] |

| Molar Ratio (NBS) | 1.0 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |

| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating.[4][10] |

| Molar Ratio (Initiator) | 0.02 - 0.1 equivalents | A catalytic amount is sufficient to start and sustain the chain reaction. |

| Solvent | Acetonitrile / Ethyl Acetate | Anhydrous conditions are critical to prevent hydrolysis of NBS and the product.[4][11] |